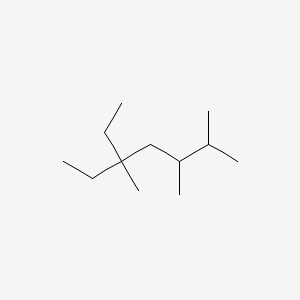

5-Ethyl-2,3,5-trimethylheptane

Description

Significance of Branched Hydrocarbons in Contemporary Chemical Research

Branched hydrocarbons are of paramount importance in modern chemical research and industry. Their unique structural characteristics impart desirable properties that are leveraged in a variety of applications. A primary area of significance is in fuel technology. Highly branched alkanes, like the isomers of dodecane (B42187), are crucial components of gasoline and jet fuel. researchgate.net Their molecular structure allows for a higher octane (B31449) rating, which translates to better engine performance and resistance to knocking. Furthermore, the extensive branching disrupts the ability of the molecules to pack closely together, resulting in significantly lower freezing points compared to their linear counterparts. uni.lubohrium.com This property is critical for aviation fuels, which must remain fluid at the low temperatures encountered at high altitudes.

Beyond fuels, branched alkanes serve as important intermediates and building blocks in organic synthesis. researchgate.net The specific arrangement of alkyl groups can direct the reactivity of the molecule, allowing for the targeted synthesis of more complex chemical structures. Research also explores their use as solvents and lubricants. atamanchemicals.comnih.gov

Overview of Academic Research Trajectories for Complex Alkanes

Current academic research into complex alkanes is largely driven by the need for more efficient and sustainable methods for their synthesis and the desire to tailor their properties for specific applications. A major research trajectory is the catalytic isomerization of linear alkanes. researchgate.net For instance, the hydroisomerization of n-dodecane over various catalysts, such as zeolites like ZSM-22 and ZSM-48, is extensively studied to maximize the yield of multi-branched isomers for high-quality fuels. researchgate.netbohrium.com These studies focus on understanding catalyst structure, acidity, and pore size to control the distribution of the resulting iso-dodecane products. researchgate.netbohrium.com

Another significant and burgeoning area of research is the production of highly branched alkanes from renewable biomass sources. researchgate.netscience.gov This "biomass-to-liquids" approach aims to create sustainable alternatives to petroleum-derived fuels. researchgate.net Methodologies often involve the catalytic conversion of biomass-derived molecules, such as n-butyraldehyde, through processes like aldol (B89426) condensation followed by hydrodeoxygenation to yield highly branched C8 and C12 alkanes. uni.lubohrium.com These bio-based routes are investigated to produce transportation fuels with desirable properties like ultra-low freezing points. uni.luresearchgate.net

Furthermore, advanced analytical and computational techniques are being employed to better understand the structure-property relationships in complex alkanes. Density functional theory (DFT) calculations, for example, are used to investigate the thermodynamic stability of branched versus linear alkanes, confirming that branched structures are generally more stable. nih.gov This theoretical understanding aids in the rational design of synthetic pathways and the prediction of the properties of novel branched alkanes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62198-59-8 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

5-ethyl-2,3,5-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-12(6,8-2)9-11(5)10(3)4/h10-11H,7-9H2,1-6H3 |

InChI Key |

LTSLSBVPXXAMBM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC)CC(C)C(C)C |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Isomeric Considerations of 5 Ethyl 2,3,5 Trimethylheptane

Systematic IUPAC Nomenclature of Highly Branched Heptane (B126788) Derivatives

The systematic name, 5-Ethyl-2,3,5-trimethylheptane, is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). openstax.org The naming process for a highly branched alkane like this involves a sequential analysis of its carbon framework.

Identify the Parent Chain : The first step is to find the longest continuous chain of carbon atoms. In this molecule, the longest chain consists of seven carbons, which identifies the parent alkane as "heptane". study.com

Number the Parent Chain : The chain is numbered from the end that gives the substituents the lowest possible locants (numbers). libretexts.org Numbering from right to left in the standard representation gives substituents at positions 2, 3, 5, and 5. Numbering from left to right would yield locants of 3, 3, 5, and 6. According to the "first point of difference" rule, the former set (2,3,5,5) is chosen as it contains a lower number at the first point of comparison. uiuc.edu

Identify and Name the Substituents : The groups attached to the parent chain are identified as substituents. uiuc.edu In this case, there is one "ethyl" group (–CH₂CH₃) and three "methyl" groups (–CH₃).

Assemble the Full Name : The substituents are listed in alphabetical order (ethyl before methyl), irrespective of any numerical prefixes. youtube.com Prefixes like "di-", "tri-", and "tetra-" are used to indicate the quantity of identical substituents. libretexts.org Thus, the three methyl groups are designated as "trimethyl". The locant for each substituent precedes its name.

The final IUPAC name is constructed by combining these elements: This compound . nih.gov

| Component | Identification | IUPAC Rule Application |

| Parent Chain | 7 carbons | Heptane |

| Substituents | One -CH₂CH₃ group, Three -CH₃ groups | Ethyl, Trimethyl |

| Numbering | Lowest locant for the first branch point | Numbering starts from the end closest to the C2 methyl group. |

| Alphabetization | Ethyl comes before Methyl | 5-Ethyl precedes 2,3,5-trimethyl. |

Stereochemical Aspects and Chiral Centers in this compound

Stereochemistry examines the three-dimensional arrangement of atoms in molecules. A key concept in stereochemistry is chirality, which typically arises from a carbon atom bonded to four different groups. khanacademy.org Such a carbon is known as a chiral center or stereocenter.

In the structure of this compound, two of the carbon atoms are chiral centers:

Carbon-3 (C3) : This carbon is bonded to a hydrogen atom, a methyl group (–CH₃), a sec-butyl group fragment (–CH(CH₃)₂), and a more complex alkyl group (–CH₂C(CH₃)(C₂H₅)CH₂CH₃). Since all four groups are different, C3 is a chiral center.

Carbon-5 (C5) : This carbon is attached to an ethyl group (–CH₂CH₃), a methyl group (–CH₃), a propyl group fragment (–CH₂CH(CH₃)₂), and another alkyl fragment (–CH₂CH₃). These four distinct groups confirm that C5 is also a chiral center.

A molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers. youtube.com For this compound, with n=2, there is a maximum of 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images).

The specific configuration of each chiral center is designated as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules. libretexts.org This leads to the following possible stereoisomers:

(3R, 5R)-5-Ethyl-2,3,5-trimethylheptane

(3S, 5S)-5-Ethyl-2,3,5-trimethylheptane

(3R, 5S)-5-Ethyl-2,3,5-trimethylheptane

(3S, 5R)-5-Ethyl-2,3,5-trimethylheptane

| Feature | Description |

| Chiral Centers | C3 and C5 |

| Number of Stereoisomers | Maximum of 4 |

| Types of Stereoisomers | Enantiomers and Diastereomers |

| Configuration Designators | R/S system |

Analysis of Structural Isomers and Their Chemical Distinctions

Structural isomers are molecules that have the same molecular formula but different atomic connectivity. pearson.com this compound has the molecular formula C₁₂H₂₆. nih.gov This formula corresponds to dodecane (B42187), which has a total of 355 structural isomers. wikipedia.org These isomers, while sharing the same mass, often exhibit distinct physical and chemical properties due to their different structures.

The primary chemical distinction among alkane isomers lies in their physical properties, such as boiling point and melting point. These properties are governed by the strength of intermolecular van der Waals forces, which are dependent on the molecule's surface area. libretexts.org

Boiling Point : Increased branching in an alkane chain leads to a more compact, spherical shape. masterorganicchemistry.com This reduces the surface area available for intermolecular contact, weakening the van der Waals forces and resulting in a lower boiling point compared to less branched or straight-chain isomers. libretexts.org

Melting Point : The trend for melting points is more complex and is influenced by how well the molecules can pack into a crystal lattice. masterorganicchemistry.com Sometimes, highly branched, more symmetrical isomers can have higher melting points than their linear counterparts because they pack more efficiently.

A comparison with other C₁₂H₂₆ isomers illustrates these differences:

| Isomer | Structure | Boiling Point (°C) | Key Structural Difference |

| n-Dodecane | Straight-chain | 216.2 webqc.org | No branching |

| This compound | Highly branched | (Predicted to be lower than n-dodecane) | Multiple ethyl and methyl branches |

| 2,2,4,6,6-Pentamethylheptane (B104275) | Highly branched (Isododecane) | 177.3 | Five methyl branches, highly compact |

As shown in the table, the straight-chain n-dodecane has the highest boiling point due to its large surface area, maximizing intermolecular forces. webqc.org Highly branched isomers like 2,2,4,6,6-pentamethylheptane have significantly lower boiling points due to their more compact, spherical shape. This compound, being highly branched, would also be expected to have a boiling point substantially lower than n-dodecane.

Sophisticated Spectroscopic and Analytical Characterization of 5 Ethyl 2,3,5 Trimethylheptane

Vibrational Spectroscopy for Molecular Structure and Dynamics

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. The infrared spectrum of an alkane, such as 5-Ethyl-2,3,5-trimethylheptane, is primarily characterized by absorptions arising from C-H and C-C bond vibrations. libretexts.orgorgchemboulder.com

For this compound, the FTIR spectrum is expected to exhibit strong absorption bands in the 2850-2960 cm⁻¹ region, which are characteristic of the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups. libretexts.org The presence of multiple methyl and ethyl groups will contribute to the complexity of this region. Additionally, C-H bending vibrations will be visible, with scissoring or deformation bands appearing around 1470-1450 cm⁻¹. orgchemboulder.com The rocking vibrations of the methyl groups are typically observed in the 1370-1350 cm⁻¹ range. orgchemboulder.com Due to its long-chain nature, a weaker absorption band between 720-725 cm⁻¹ corresponding to the rocking motion of the methylene groups may also be present. orgchemboulder.com

While FTIR is excellent for identifying the types of bonds present, it is generally less effective for distinguishing between isomers of complex alkanes, as they often produce very similar spectra. mdpi.com However, it remains a valuable tool for confirming the presence of aliphatic hydrocarbon structures and for quality control in bulk sample analysis.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 2850-2960 | C-H Stretch | Alkane (CH₂, CH₃) | Strong |

| 1450-1470 | C-H Bend (Scissoring) | Alkane (CH₂) | Medium |

| 1370-1380 | C-H Bend (Rocking) | Alkane (CH₃) | Medium-Weak |

| 720-725 | C-H Rock (Methylene) | Alkane (-(CH₂)n-) | Weak |

Raman Spectroscopy for Conformational Studies

Raman spectroscopy, another vibrational spectroscopy technique, is highly complementary to FTIR. It is particularly sensitive to the non-polar bonds that constitute the backbone of alkanes, making it an excellent tool for studying their conformational isomers (rotamers). nih.gov The various rotational arrangements around the C-C single bonds in this compound give rise to a complex mixture of conformers at room temperature.

The Raman spectrum of a long-chain alkane typically displays prominent bands corresponding to C-C stretching and skeletal vibrations in the 800-1200 cm⁻¹ region. nih.gov The precise frequencies and intensities of these bands are sensitive to the conformational state of the molecule, such as the presence of trans versus gauche arrangements of the carbon backbone. openreview.net For instance, the C-C stretching modes in the all-trans (extended) conformation of an alkane chain give rise to characteristic Raman bands. nih.gov

Interactive Data Table: Key Raman Bands for Alkane Conformational Analysis

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Conformational Sensitivity |

| 1060-1130 | C-C Stretch | Sensitive to trans sequences |

| 800-900 | C-C Stretch / Skeletal | Sensitive to overall conformation |

| 1295 | CH₂ Twist | Sensitive to amorphous content |

Hyphenated Techniques for Complex Mixture Analysis

To analyze complex hydrocarbon mixtures that may contain this compound, hyphenated analytical techniques that couple the separation power of chromatography with the identification capabilities of spectroscopy are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for the analysis of volatile and semi-volatile organic compounds, including branched alkanes. cromlab-instruments.es In GC-MS, the sample is first vaporized and separated into its individual components in a gas chromatograph. As each component elutes from the GC column, it enters a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.

The mass spectrum of this compound, like other branched alkanes, would be characterized by a molecular ion peak (the ion of the intact molecule) and a series of fragment ions. The fragmentation pattern is highly dependent on the structure of the molecule, with cleavage preferentially occurring at branching points to form more stable carbocations. whitman.edu For this compound, characteristic fragmentation would involve the loss of methyl (CH₃), ethyl (C₂H₅), propyl (C₃H₇), and other alkyl radicals. The analysis of these fragmentation patterns allows for the unambiguous identification of the compound, even when it co-elutes with other isomers. whitman.edu

In hydrocarbon profiling, such as in the analysis of fuels or environmental samples, GC-MS can be used to identify and quantify a wide range of compounds, including various isomers of trimethylheptane. researchgate.netnih.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can provide even greater resolving power for extremely complex mixtures. dlr.de

Interactive Data Table: Predicted Key Mass Fragments for this compound (C₁₂H₂₆)

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Notes |

| 170 | [C₁₂H₂₆]⁺ | Molecular Ion |

| 155 | [C₁₁H₂₃]⁺ | Loss of CH₃ |

| 141 | [C₁₀H₂₁]⁺ | Loss of C₂H₅ |

| 127 | [C₉H₁₉]⁺ | Loss of C₃H₇ |

| 57 | [C₄H₉]⁺ | A common and often abundant fragment in branched alkanes |

Beyond mass spectrometry, gas chromatography can be coupled with other advanced spectroscopic detectors to gain complementary information.

GC-FTIR: The coupling of gas chromatography with Fourier Transform Infrared spectroscopy (GC-FTIR) allows for the acquisition of infrared spectra of compounds as they elute from the GC column. nih.gov This provides real-time functional group analysis and can be particularly useful for distinguishing between isomers that may have similar mass spectra but different infrared spectra. mdpi.com For a complex mixture of hydrocarbons, GC-FTIR can help to differentiate between classes of compounds, such as alkanes, alkenes, and aromatics.

GC-VUV: A more recent development is the coupling of gas chromatography with vacuum ultraviolet (VUV) spectroscopy. labcompare.com The VUV detector measures the absorption of light in the 120-240 nm range, where virtually all chemical compounds absorb. nih.gov The absorption spectra in this region are highly characteristic of the electronic structure of a molecule and can be used to distinguish between closely related isomers, a task that can be challenging for mass spectrometry. labcompare.combts.gov GC-VUV is a powerful tool for detailed hydrocarbon analysis, including the characterization of different classes of saturated hydrocarbons. vuvanalytics.com

These hyphenated techniques, often used in conjunction, provide a comprehensive toolkit for the detailed characterization of complex mixtures containing branched alkanes like this compound.

Computational Chemistry and Theoretical Studies on 5 Ethyl 2,3,5 Trimethylheptane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent stability of a molecule like 5-Ethyl-2,3,5-trimethylheptane. These methods provide insights into the distribution of electrons and the forces holding the atoms together.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For a highly branched alkane such as this compound, DFT calculations would be employed to find the geometry that corresponds to the lowest electronic energy. google.com This process, known as geometry optimization, involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. youtube.com

Functionals like B3LYP or those from the M06 suite, paired with basis sets such as 6-31G(d) or larger, are commonly used for such calculations on alkanes. nih.gov The optimization process would yield precise values for all geometric parameters. For instance, typical C-C single bond lengths in alkanes are around 1.54 Å, and C-H bond lengths are approximately 1.09 Å. The tetrahedral bond angles (around sp³ hybridized carbons) are expected to be close to 109.5°, though steric hindrance between the bulky ethyl and methyl groups in this compound could cause slight distortions.

A general finding is that branched alkanes are thermodynamically more stable than their linear isomers. nih.gov DFT analysis reveals that this stability arises from a combination of electrostatic and correlation effects, rather than from steric factors alone. nih.gov

Table 1: Representative Optimized Geometric Parameters for a Branched Alkane (Illustrative)

| Parameter | Typical Value (DFT) |

|---|---|

| C-C Bond Length (Å) | 1.53 - 1.55 |

| C-H Bond Length (Å) | 1.09 - 1.10 |

| C-C-C Bond Angle (°) | 109.0 - 112.0 |

| C-C-H Bond Angle (°) | 109.0 - 111.0 |

| H-C-H Bond Angle (°) | 107.0 - 109.0 |

Note: This table provides typical values for branched alkanes calculated using DFT methods and is for illustrative purposes only, as specific data for this compound is not available.

Ab Initio Methods for Electronic Properties

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic properties. For this compound, these calculations would be used to determine properties like ionization potential, electron affinity, and the distribution of electronic charge on each atom.

Higher levels of theory, like CBS-QB3 or G4, are often employed to achieve high accuracy in predicting thermochemical properties derived from electronic energies. masterorganicchemistry.com These methods would allow for a detailed understanding of the molecule's electronic behavior and its potential for interacting with other chemical species.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible and branched molecule like this compound, a vast number of conformers exist.

Prediction of Thermochemical Properties and Reaction Energetics

Computational methods are invaluable for predicting the thermochemical properties of molecules, which are crucial for understanding their behavior in chemical reactions. For this compound, properties such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) could be calculated. nih.gov

High-accuracy ab initio and DFT methods, often in combination with isodesmic work reactions, are used to calculate these properties. nih.gov Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved, which helps in canceling out systematic errors in the calculations. The NIST/TRC Web Thermo Tables provide critically evaluated thermophysical property data for many compounds, which can be used for comparison if available. While specific data for this compound is not present, such databases contain information for structurally similar molecules.

These calculated thermochemical properties can then be used to predict the energetics of hypothetical reactions involving this compound, such as combustion or isomerization.

Table 2: Illustrative Thermochemical Data for a C12 Branched Alkane

| Property | Predicted Value |

|---|---|

| Standard Enthalpy of Formation (gas, 298 K, kJ/mol) | -300 to -350 |

| Standard Molar Entropy (gas, 298 K, J/mol·K) | 550 - 600 |

| Heat Capacity (Cp) (gas, 298 K, J/mol·K) | 250 - 300 |

Note: These values are representative for branched C12 alkanes and are intended for illustrative purposes. Specific experimental or calculated data for this compound is not available.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. wikipedia.org An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements over time. acs.org For a system of this compound molecules, MD simulations could predict bulk properties like density, viscosity, and diffusion coefficients at different temperatures and pressures. researchgate.net

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. Commonly used force fields for alkanes include OPLS (Optimized Potentials for Liquid Simulations) and TraPPE (Transferable Potentials for Phase Equilibria). acs.orgacs.org By simulating a large number of molecules over a sufficient time scale, one can observe emergent properties and gain insight into the liquid-state structure and dynamics of this compound. aip.org

Theoretical Insights into C-H Bond Activation and Reactivity

The activation of strong C-H bonds in alkanes is a significant challenge in chemistry. nih.gov Theoretical studies, primarily using DFT, can provide profound insights into the mechanisms of C-H bond activation and the factors that influence reactivity.

For this compound, theoretical calculations could be used to determine the C-H bond dissociation energies (BDEs) for the different types of C-H bonds present (primary, secondary, and tertiary). nih.gov It is a general trend that tertiary C-H bonds are weaker than secondary, which are in turn weaker than primary C-H bonds, making the tertiary C-H bond at the C5 position a likely site for initial radical abstraction. libretexts.org

Furthermore, computational studies can model the interaction of this compound with a catalyst, mapping out the entire reaction pathway for a C-H activation process. nih.gov This would involve locating the transition state for the C-H bond-breaking step and calculating the activation energy barrier. Such studies are crucial for the rational design of new catalysts for the functionalization of alkanes. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Butane |

Chemical Reactivity and Transformation Mechanisms of 5 Ethyl 2,3,5 Trimethylheptane

Combustion Chemistry of Branched Alkanes

Combustion is a fundamental reaction of alkanes, involving their rapid oxidation to produce heat, carbon dioxide, and water. The branching in an alkane's structure has a discernible effect on its combustion properties, particularly its heat of combustion and stability.

Heat of Combustion and Stability Relationships in Branched Isomers

Branched-chain alkanes are thermodynamically more stable than their straight-chain isomers. nih.govchemistryviews.org This increased stability is reflected in their lower heat of combustion. brainly.comopenochem.org The heat of combustion is the amount of heat released when a substance is completely burned in oxygen; a lower value indicates a more stable, lower-energy molecule. brainly.comkhanacademy.org The more compact, spherical structure of branched alkanes reduces internal strain and molecular surface area per atom, leading to a decrease in energy and an increase in stability. chemistryviews.orgbrainly.combrainly.com

This trend can be illustrated by comparing the heats of combustion for isomers of hexane. The most branched isomer, 2,2-dimethylbutane, has the lowest heat of combustion, indicating it is the most stable among the isomers. openochem.org

| Alkane Isomer (C6H14) | Heat of Combustion (kJ/mol) |

|---|---|

| n-Hexane | –4163 |

| 2-Methylpentane | –4158 |

| 2,2-Dimethylbutane | –4154 |

Data sourced from OpenOChem Learn openochem.org

For 5-Ethyl-2,3,5-trimethylheptane, as a highly branched C12 alkane, it would be expected to have a lower heat of combustion and thus be more stable than a linear dodecane (B42187) molecule.

Autoxidation Processes in Hydrocarbon Oxidation

Autoxidation is the spontaneous oxidation of compounds in the presence of air. wikipedia.org For hydrocarbons like this compound, this process is a free-radical chain reaction that leads to the formation of hydroperoxides. wikipedia.org The general mechanism involves three key stages:

Initiation: The formation of initial radicals. This can be triggered by heat, light, or the presence of initiators. wikipedia.org

Propagation: A carbon-centered radical reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen atom from another hydrocarbon molecule to form a hydroperoxide (ROOH) and a new carbon-centered radical, continuing the chain reaction. wikipedia.orgethz.ch

Termination: The reaction is halted when radicals combine with each other. wikipedia.org

Hydroperoxides (ROOH) are key intermediates in these autoxidation processes and can control the subsequent reactivity of the hydrocarbon. lbl.govscilit.com The presence of tertiary hydrogens in branched alkanes, such as those in this compound, are particularly susceptible to abstraction in the propagation step due to the lower bond dissociation energy of tertiary C-H bonds.

Free Radical Reactions Involving Branched Alkanes

Beyond combustion, branched alkanes participate in various free-radical reactions, with halogenation being a classic example. The selectivity of these reactions is heavily influenced by the structure of the alkane.

Halogenation and Other Radical-Mediated Transformations

Free-radical halogenation is a substitution reaction where a hydrogen atom on an alkane is replaced by a halogen atom (e.g., chlorine or bromine). unacademy.comlibretexts.org The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org

Initiation: The halogen molecule is homolytically cleaved by heat or UV light to form two halogen radicals. libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming an alkyl radical and a hydrogen halide. The alkyl radical then reacts with another halogen molecule to form the haloalkane and a new halogen radical. chemistrysteps.com

Termination: The chain is terminated by the combination of any two radicals. wikipedia.org

In the halogenation of a branched alkane like this compound, a mixture of isomeric products is possible, as hydrogen atoms on primary, secondary, and tertiary carbons can be substituted. However, the reaction is not statistical. Tertiary hydrogen atoms are preferentially replaced due to the greater stability of the resulting tertiary free radicals. wikipedia.org Bromination is significantly more selective than chlorination in favoring the substitution of tertiary hydrogens. chemistrysteps.com

Bond Dissociation Energies and Reaction Selectivity

The selectivity observed in free-radical reactions is directly related to the bond dissociation energies (BDEs) of the C-H bonds within the alkane. libretexts.org The BDE is the energy required to break a bond homolytically. Weaker C-H bonds are broken more readily, leading to a preference for radical formation at that position. ucalgary.ca

The stability of the resulting free radical follows the order: tertiary > secondary > primary. Consequently, the BDEs for C-H bonds follow the reverse order: primary > secondary > tertiary. ucalgary.ca

| Type of C-H Bond | Example | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| Primary (1°) | CH3CH2–H | 98 |

| Secondary (2°) | (CH3)2CH–H | 95 |

| Tertiary (3°) | (CH3)3C–H | 91 |

Data sourced from University of Calgary ucalgary.ca

In the case of this compound, it possesses primary, secondary, and tertiary C-H bonds. The hydrogen atoms at the tertiary carbons (C-3 and C-5) have the lowest BDEs and are therefore the most susceptible to abstraction by a radical. This makes these positions the most likely sites for substitution in a free-radical halogenation reaction, especially with a selective reagent like bromine. missouri.edu

Catalytic Transformations: Isomerization and Cracking Pathways

In industrial applications, particularly in petroleum refining, branched alkanes are subject to catalytic transformations such as isomerization and cracking to produce more valuable products. researchgate.net These reactions are typically carried out at high temperatures and pressures using catalysts like zeolites. ntnu.no

Isomerization is the process of rearranging a molecule's structure to form one of its isomers. For alkanes, this often involves converting straight-chain or less-branched alkanes into more highly branched isomers, which have higher octane (B31449) ratings and are therefore better fuels. ntnu.no Since branched alkanes are thermodynamically more stable than their linear counterparts, these conversions are feasible. tandfonline.comtandfonline.com The mechanism for acid-catalyzed isomerization involves the formation of a carbenium ion intermediate, which can then undergo rearrangement (e.g., hydride or methyl shifts) to form a more stable, branched carbenium ion. This ion then abstracts a hydride from another alkane molecule to yield the isomerized product and propagate the chain. tandfonline.com

Cracking is the process of breaking down large hydrocarbon molecules into smaller, more useful ones. For a large, branched alkane like this compound, catalytic cracking would proceed through the formation of carbenium ions, which can then undergo β-scission to break C-C bonds, resulting in a smaller alkane and an alkene. mdpi.com The stability of the resulting fragments influences the cracking pathway. The use of shape-selective catalysts like zeolites can control the types of isomers formed and can also influence the extent of cracking versus isomerization. rsc.orgresearchgate.net

Hydroisomerization of Branched Alkanes

Hydroisomerization is a crucial refinery process used to convert linear or lightly branched alkanes into more highly branched isomers, which improves the octane number of gasoline and the cold-flow properties of diesel fuel. mdpi.comresearchgate.net For an already branched alkane like this compound, hydroisomerization can lead to the formation of various other C12 isomers with different branching patterns. This process is typically carried out over bifunctional catalysts, which possess both metal and acid sites. mdpi.comrsc.org

The generally accepted mechanism for the hydroisomerization of alkanes over these bifunctional catalysts involves a series of consecutive steps: mdpi.comresearchgate.netnih.gov

Dehydrogenation: The alkane molecule first comes into contact with a metal site (e.g., platinum or palladium) on the catalyst surface, where it undergoes dehydrogenation to form an alkene intermediate. mdpi.comresearchgate.net In the case of this compound, this can result in several isomeric dodecenes.

Carbenium Ion Formation: The resulting alkene then migrates to an acidic site on the catalyst support (commonly a zeolite), where it is protonated to form a carbenium ion (a positive charge on a carbon atom). researchgate.net

Skeletal Isomerization: This carbenium ion can then undergo rapid skeletal rearrangement through a series of 1,2-hydride and 1,2-alkyl shifts. This is the key step where the carbon skeleton is rearranged to form different isomers. For this compound, this could involve the migration of methyl or ethyl groups, leading to a variety of other trimethyl- and ethyl-substituted heptane (B126788) or octane isomers. The stability of the intermediate carbenium ions (tertiary > secondary > primary) plays a crucial role in directing the isomerization pathways.

Hydrogenation: The newly formed isomerized carbenium ion is then deprotonated back to an alkene, which subsequently migrates to a metal site and is hydrogenated back into a saturated, branched alkane. researchgate.net

The selectivity of the hydroisomerization process is highly dependent on the balance between the metal and acid functions of the catalyst, as well as the pore structure of the zeolite support. researchgate.netrsc.org A well-balanced catalyst will favor isomerization over competing reactions like cracking. mdpi.com The pore size and shape of the zeolite can exert a "shape-selective" effect, favoring the formation of isomers that can diffuse through the catalyst's channels. rsc.org

The table below illustrates the potential classes of primary products from the hydroisomerization of this compound, based on the general mechanism.

| Reactant | Intermediate | Isomerization Step | Potential Isomer Product Class |

| This compound | Dodecene Isomers | Methyl/Ethyl Group Migration | Other C12 Branched Alkanes (e.g., tetramethyl-octanes, ethyl-dimethyl-octanes) |

Mechanisms of Carbon-Carbon Bond Scission in Catalytic Processes

During processes like catalytic cracking, the carbon-carbon bonds within this compound can be broken, leading to the formation of smaller hydrocarbons. This C-C bond scission, also known as cracking, is a primary method for converting heavy hydrocarbon fractions into lighter, more valuable products like gasoline and light olefins. nih.govrsc.org The mechanisms for this process are complex and typically occur on acidic catalysts, such as zeolites, at high temperatures. researchgate.net

Two primary mechanisms are proposed for the catalytic cracking of alkanes:

Protolytic Cracking (Haag-Dessau Mechanism): This mechanism involves the direct protonation of a C-C sigma bond by a strong Brønsted acid site on the catalyst. researchgate.netmdpi.comsemanticscholar.org This forms a pentacoordinated carbonium ion transition state, which is unstable and rapidly cleaves into a smaller alkane and a carbenium ion. mdpi.comuregina.ca For this compound, proton attack could theoretically occur on any of the C-C bonds. However, studies on linear alkanes suggest that the central C-C bonds are more susceptible to this form of attack. uregina.caresearchgate.net

β-Scission: This is the most common cracking mechanism and proceeds via a carbenium ion intermediate. The process is initiated by the formation of a carbenium ion, which can occur through the dehydrogenation of the alkane to an alkene followed by protonation (as in hydroisomerization), or through hydride abstraction by another carbenium ion. researchgate.net Once a carbenium ion is formed, the C-C bond in the beta position relative to the positively charged carbon can break. researchgate.neturegina.ca This results in the formation of an alkene and a new, smaller carbenium ion, which can then propagate the cracking chain reaction.

For a highly branched structure like this compound, β-scission is particularly relevant. The molecule contains several tertiary carbon atoms, which readily form stable tertiary carbenium ions. The location of the initial carbenium ion will determine which C-C bonds are susceptible to β-scission. For instance, formation of a carbenium ion at the C5 position would favor the scission of the C3-C4 or C5-C6 bond. The stability of the resulting fragments (both the new carbenium ion and the alkene) influences the preferred cracking pathway. researchgate.net

The table below outlines the expected products from the β-scission of a carbenium ion formed at the C5 position of this compound.

| Initial Carbenium Ion Location | Scission Pathway | Resulting Alkene | Resulting Carbenium Ion |

| C5 (tertiary) | Cleavage of C3-C4 bond | 2,3-Dimethyl-1-pentene | tert-Pentyl cation |

| C5 (tertiary) | Cleavage of C6-C7 bond | Propene | 2,3,5-Trimethyl-2-heptyl cation |

Environmental Fate and Biogeochemical Degradation of Branched Alkanes

Microbial Degradation Pathways of Alkanes

Microorganisms have evolved sophisticated enzymatic systems to utilize alkanes as sources of carbon and energy. The initial activation of the chemically stable C-H bonds in alkanes is the most critical and energy-intensive step in their degradation. These pathways differ significantly depending on the presence or absence of oxygen.

Under aerobic conditions, the primary mechanism for alkane degradation is initiated by oxygenase enzymes, which incorporate molecular oxygen into the hydrocarbon structure. nih.govfrontiersin.org This initial step overcomes the low chemical reactivity of alkanes. mdpi.com For branched alkanes like 5-Ethyl-2,3,5-trimethylheptane, several oxidative pathways are possible:

Terminal Oxidation: This pathway, common for n-alkanes, involves the oxidation of a terminal methyl group. frontiersin.org The reaction is typically catalyzed by an alkane hydroxylase system, such as the well-studied alkane monooxygenase (AlkB), a non-heme iron integral membrane protein. nih.govresearchgate.net This process converts the alkane into a primary alcohol, which is then sequentially oxidized by alcohol and aldehyde dehydrogenases to a fatty acid. The resulting fatty acid can then enter the β-oxidation cycle for complete metabolism. frontiersin.orgresearchgate.net

Subterminal Oxidation: Some microorganisms can oxidize alkanes at a subterminal carbon atom, producing a secondary alcohol. nih.govresearchgate.net This alcohol is then converted to a corresponding ketone. A Baeyer-Villiger monooxygenase may then convert the ketone into an ester, which is subsequently hydrolyzed by an esterase to yield a primary alcohol and a fatty acid, both of which can be further metabolized. nih.govmdpi.com

The complex structure of this compound, with its multiple methyl and ethyl branches, presents steric hindrance to the enzymes involved in these pathways. While bacteria from genera like Alcanivorax are known to efficiently degrade branched alkanes, the rate and efficiency are generally lower compared to linear alkanes of similar molecular weight. nih.gov The initial hydroxylation can be carried out by enzymes from different families, including cytochrome P450 monooxygenases, which are capable of oxidizing a wide range of substrates, including branched aliphatic compounds. nih.govnih.gov

In the absence of oxygen, a different set of biochemical strategies is employed by anaerobic bacteria to activate alkanes. nih.gov Anaerobic degradation is generally a slower process than its aerobic counterpart due to less favorable energetics. mdpi.comifremer.fr The most well-documented mechanism for anaerobic alkane activation is through addition to fumarate (B1241708). frontiersin.org

This reaction is catalyzed by the glycyl radical enzyme alkylsuccinate synthase (ASS), also known as (1-methylalkyl)succinate synthase (MAS). frontiersin.orgcdnsciencepub.com The enzyme adds the alkane across the double bond of a fumarate molecule, typically at a subterminal carbon, to form an alkylsuccinate derivative. mdpi.comresearchgate.net These alkylsuccinates are key metabolic intermediates unique to this anaerobic pathway and can be used as biomarkers to indicate in situ anaerobic hydrocarbon degradation. frontiersin.org

The resulting alkylsuccinate is then further metabolized. The pathway involves carbon-skeleton rearrangement and decarboxylation, ultimately yielding a fatty acid that can be degraded via the β-oxidation pathway. cdnsciencepub.com This process has been confirmed for a range of n-alkanes, and there is growing evidence for the anaerobic degradation of branched alkanes like pristane (B154290) and iso-alkanes under sulfate-reducing or methanogenic conditions. frontiersin.org For a complex molecule like this compound, the initial fumarate addition would likely produce a variety of branched alkylsuccinate isomers, which would then enter a modified β-oxidation pathway.

Factors Influencing Environmental Degradation Rates of Branched Hydrocarbons

Key factors include:

Hydrocarbon Structure: The molecular structure of the hydrocarbon is a primary determinant. In general, the susceptibility of hydrocarbons to microbial degradation follows the order: n-alkanes > branched alkanes > low molecular weight aromatics > cyclic alkanes. biosphereplastic.com The extensive branching of this compound makes it more recalcitrant than linear alkanes due to steric hindrance, which limits enzyme access. nih.gov

Oxygen Availability: Oxygen is a critical factor, acting as the terminal electron acceptor and a reactant in the initial enzymatic attack during aerobic degradation. biosphereplastic.com Its availability is often the primary rate-limiting factor in aerobic bioremediation. enviro.wiki

Nutrient Availability: Microbial growth and metabolism require essential nutrients, particularly nitrogen and phosphorus. nih.gov In many environments, such as marine or freshwater ecosystems, these nutrients are limited, and their scarcity can severely restrict hydrocarbon biodegradation even when competent microbial populations are present. enviro.wikinih.gov

Temperature: Temperature affects both the physical properties of hydrocarbons (e.g., viscosity and solubility) and the metabolic activity of microorganisms. biosphereplastic.com Each microbial population has an optimal temperature range for growth and enzymatic activity, with degradation rates generally decreasing at lower temperatures. biosphereplastic.comnih.gov

pH: The pH of the soil or water affects microbial enzymatic activity and the solubility of nutrients. Most hydrocarbon-degrading microorganisms thrive in a pH range of 6 to 8. enviro.wikiresearchgate.net

Bioavailability: For degradation to occur, microorganisms must come into direct contact with the hydrocarbon. The low water solubility of compounds like this compound can limit their availability to microbes. Contaminants may also sorb to soil particles, further reducing their bioavailability. ijpab.com

Microbial Community: The presence, abundance, and composition of the indigenous microbial population with the necessary catabolic genes are fundamental. ijpab.com

Table 1: Factors Influencing the Biodegradation Rates of Branched Hydrocarbons

| Factor Category | Specific Factor | Impact on Degradation Rate |

|---|---|---|

| Contaminant Characteristics | Molecular Structure (Branching) | Increased branching generally decreases the degradation rate due to steric hindrance. biosphereplastic.comnih.gov |

| Concentration | Very high concentrations can be toxic to microorganisms, while very low concentrations may not be sufficient to induce necessary enzymes. ijpab.combiosphereplastic.com | |

| Bioavailability | Low water solubility and sorption to soil/sediment particles reduce availability and slow degradation. ijpab.com | |

| Environmental (Abiotic) Factors | Oxygen | Presence is essential for faster aerobic degradation; its absence necessitates slower anaerobic pathways. biosphereplastic.comenviro.wiki |

| Nutrients (N, P) | Limitation of essential nutrients restricts microbial growth and metabolic activity. nih.govnih.gov | |

| Temperature | Degradation rates are optimal within a specific range (e.g., 30-40°C in soil) and decrease significantly at colder temperatures. biosphereplastic.com | |

| pH | Optimal rates occur in a neutral pH range (6-8); extreme pH values inhibit microbial activity. enviro.wikiresearchgate.net | |

| Water Availability | Moisture is necessary for microbial life and activity; both desiccation and water-logging can be inhibitory. biosphereplastic.com | |

| Environmental (Biotic) Factors | Microbial Population | The presence and activity of microorganisms with the specific enzymatic capability to degrade branched alkanes are required. ijpab.com |

Bioremediation Strategies for Hydrocarbon Contamination

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. nih.govfrontiersin.org The choice of strategy often depends on the site characteristics and the limiting factors identified. The primary approaches for treating contamination by compounds like this compound involve overcoming the environmental limitations to microbial activity. researchgate.netmdpi.com

Biostimulation: This strategy focuses on stimulating the growth and activity of the indigenous microbial populations already present at a contaminated site. mdpi.comemerald.com It involves the addition of rate-limiting substances, such as nutrients (nitrogen and phosphorus), electron acceptors (oxygen for aerobic degradation), or surfactants to improve bioavailability. nih.govmdpi.com For example, aeration of soil or sparging air into groundwater can provide the oxygen needed to enhance the aerobic degradation of branched alkanes. nih.gov

Bioaugmentation: This approach involves the introduction of exogenous microorganisms, either pure strains or microbial consortia with specific and potent hydrocarbon-degrading capabilities, to the contaminated site. frontiersin.orgemerald.com This strategy is considered when the indigenous microbial community lacks the necessary metabolic capacity to degrade the target contaminants or when degradation rates are too slow. researchgate.net For highly recalcitrant compounds, specialized microbial cultures known to degrade branched alkanes could be introduced to supplement the native population. emerald.com

The successful implementation of these strategies requires a thorough understanding of the site's geochemistry and the factors limiting biodegradation. ijpab.com Often, a combination of biostimulation and bioaugmentation may be employed to achieve efficient and complete remediation of hydrocarbon contamination. frontiersin.org

Table 2: Common Bioremediation Strategies for Hydrocarbon Contamination

| Strategy | Description | Mechanism of Action | Target Limitation |

|---|---|---|---|

| Biostimulation | Modification of the environment to stimulate existing bacteria capable of remediation. mdpi.comemerald.com | Addition of nutrients (e.g., nitrogen, phosphorus) and/or electron acceptors (e.g., oxygen) to enhance microbial growth and metabolism. nih.gov | Nutrient availability, oxygen limitation. |

| Bioaugmentation | Introduction of non-native microorganisms with specific degradation capabilities to the contaminated site. frontiersin.orgemerald.com | Supplements the indigenous microbial population with specialized degraders to enhance the rate and extent of contaminant removal. researchgate.net | Lack of appropriate indigenous microorganisms. |

Advanced Applications and Industrial Significance of Highly Branched Alkanes

Branched Alkanes in Fuel Science and Engineering

The performance of fuels is intrinsically linked to the molecular structure of their constituent hydrocarbons. Highly branched alkanes, such as 5-Ethyl-2,3,5-trimethylheptane, play a pivotal role in enhancing fuel quality, a factor that has become increasingly important in the quest for more efficient and cleaner combustion technologies.

Octane (B31449) Number Enhancement and Fuel Performance

The octane number is a standard measure of a fuel's ability to resist "knocking" or "pinging" during combustion in a spark-ignition engine. This premature detonation reduces efficiency and can cause engine damage. Highly branched alkanes are known to have significantly higher octane numbers compared to their linear isomers. This is because their complex structures are more resistant to the autoignition that leads to knocking.

The relationship between branching and octane number can be attributed to the stability of the radical intermediates formed during combustion. Branched alkanes tend to form more stable tertiary and secondary radicals, which leads to a more controlled combustion process. In contrast, linear alkanes primarily form less stable primary radicals, which are more prone to the rapid, uncontrolled reactions that cause knocking.

Table 1: Comparison of Octane Numbers for Selected Alkanes

| Compound Name | Molecular Formula | Degree of Branching | Research Octane Number (RON) |

| n-Heptane | C₇H₁₆ | Linear | 0 |

| 2-Methylhexane | C₇H₁₆ | Branched | 42.4 |

| 2,4-Dimethylpentane | C₇H₁₆ | Highly Branched | 83.1 |

| Isooctane (B107328) (2,2,4-Trimethylpentane) | C₈H₁₈ | Highly Branched | 100 |

| This compound | C₁₂H₂₆ | Highly Branched | Data not available (expected to be high) |

Role in Sustainable Aviation Fuels and Renewable Gasoline

The aviation industry is actively seeking to reduce its carbon footprint, with Sustainable Aviation Fuels (SAFs) emerging as a key strategy. Highly branched alkanes are crucial components of SAFs as they can be produced from renewable feedstocks and possess the necessary fuel properties. These properties include a high energy density, a low freezing point, and good thermal stability, all of which are critical for aviation applications. The compact structure of branched alkanes contributes to a higher density, which translates to a greater energy content per unit volume.

While the direct role of this compound in current SAF formulations is not explicitly documented, its molecular structure is representative of the types of highly branched C12 isomers that are desirable in synthetic paraffinic kerosenes (SPKs), a major class of SAFs. The production of renewable gasoline also benefits from the inclusion of highly branched alkanes to meet octane requirements.

Catalytic Processes for Industrial Production of Branched Alkanes

The industrial production of highly branched alkanes relies on sophisticated catalytic processes that transform less valuable, often linear, hydrocarbons into high-octane fuel components. These processes are central to modern petroleum refining and the production of advanced biofuels.

Two of the most important processes for producing branched alkanes are catalytic cracking and hydroisomerization .

Catalytic Cracking: This process breaks down large, heavy hydrocarbon molecules into smaller, more valuable ones, including branched alkanes and alkenes. Solid acid catalysts, such as zeolites, are typically used at high temperatures to facilitate the cracking reactions. The acidic sites on the catalyst promote the formation of carbocation intermediates, which can undergo rearrangement to form more stable, branched structures.

Hydroisomerization: This process specifically aims to convert linear alkanes into their branched isomers. It is typically carried out using a bifunctional catalyst that has both a metallic function (for hydrogenation/dehydrogenation) and an acidic function (for isomerization). The process involves the dehydrogenation of the alkane to an alkene, followed by isomerization of the alkene on the acid sites, and finally hydrogenation back to a branched alkane. This process is crucial for upgrading low-octane naphtha into high-quality gasoline blending components.

The synthesis of a specific molecule like this compound on an industrial scale would likely involve a combination of these and other refining processes, such as alkylation, to build up the desired complex structure from smaller hydrocarbon building blocks.

Table 2: Key Industrial Processes for Branched Alkane Production

| Process | Feedstock | Catalyst | Primary Products |

| Catalytic Cracking | Gas oil, vacuum gas oil | Zeolites (solid acids) | Gasoline, diesel, light olefins, branched alkanes |

| Hydroisomerization | Light naphtha, n-paraffins | Bifunctional (e.g., Pt on acidic support) | Branched alkanes (isomers of the feed) |

| Alkylation | Light olefins and isobutane | Sulfuric acid, hydrofluoric acid | Highly branched alkanes (alkylate) |

This compound as a Model Compound in Fundamental Chemical Research

While direct research focusing on this compound is limited, its structure makes it an interesting candidate as a model compound for fundamental chemical research, particularly in the fields of combustion and pyrolysis. The study of single, well-defined isomers is crucial for developing and validating detailed chemical kinetic models. These models are essential tools for understanding and predicting the behavior of complex fuel mixtures in real-world combustion devices.

The pyrolysis (thermal decomposition in the absence of oxygen) and oxidation of highly branched alkanes generate a complex array of smaller molecules and radical species. By studying a compound like this compound, researchers could gain insights into the fundamental reaction pathways that govern the breakdown of such complex fuel molecules. This would involve identifying the primary bond dissociation energies, the rates of various radical reactions, and the formation of key intermediates and products.

Although no specific studies utilizing this compound as a model compound were identified in the available literature, the broader field of combustion chemistry heavily relies on experimental and computational studies of representative fuel molecules to advance the understanding of combustion phenomena. The unique branching pattern of this compound could provide valuable data for refining the predictive capabilities of these models for large, highly branched alkanes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.